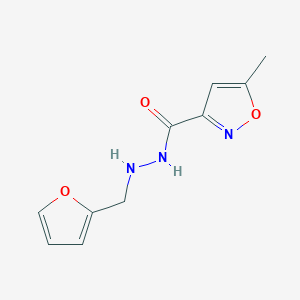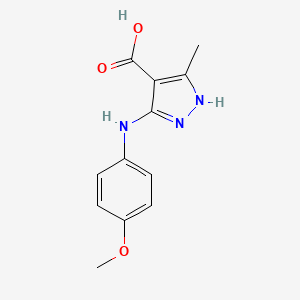
Isoxazol-3-yl(isoxazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazol-3-yl(isoxazol-4-yl)methanone is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoxazol-3-yl(isoxazol-4-yl)methanone can be synthesized through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with enamines, leading to the formation of the isoxazole ring . Another method includes the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs catalysts such as copper (I) or ruthenium (II) for the (3 + 2) cycloaddition reaction. due to the high costs and toxicity of these metals, alternative metal-free synthetic routes are being developed .
Chemical Reactions Analysis
Types of Reactions: Isoxazol-3-yl(isoxazol-4-yl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create new derivatives .
Common Reagents and Conditions: Common reagents used in these reactions include hydroximinoyl chlorides, iodinated terminal alkynes, and various catalysts such as gold (III) chloride. Reaction conditions often involve mild temperatures and specific solvents to achieve high yields .
Major Products Formed: The major products formed from these reactions are often substituted isoxazoles, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
Isoxazol-3-yl(isoxazol-4-yl)methanone has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential as an analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . Its versatility makes it a valuable compound for developing new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of isoxazol-3-yl(isoxazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Isoxazol-3-yl(isoxazol-4-yl)methanone can be compared with other isoxazole derivatives such as 3-aryl-4-(1,2,3-thiadiazol-5-yl)isoxazoles and 4-(1,2,3-triazol-4-yl)carbonyl isoxazoles . These compounds share similar structural features but may differ in their biological activities and therapeutic potential. The unique combination of isoxazole rings in this compound contributes to its distinct properties and applications .
Conclusion
This compound is a compound with significant potential in various fields of scientific research. Its diverse synthetic routes, chemical reactivity, and wide range of applications make it a valuable compound for further study and development.
Properties
Molecular Formula |
C7H4N2O3 |
|---|---|
Molecular Weight |
164.12 g/mol |
IUPAC Name |
1,2-oxazol-3-yl(1,2-oxazol-4-yl)methanone |
InChI |
InChI=1S/C7H4N2O3/c10-7(5-3-8-12-4-5)6-1-2-11-9-6/h1-4H |
InChI Key |
WJMDMUJTHGLTNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CON=C1C(=O)C2=CON=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Hydroxymethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12887633.png)
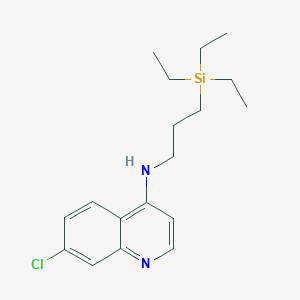
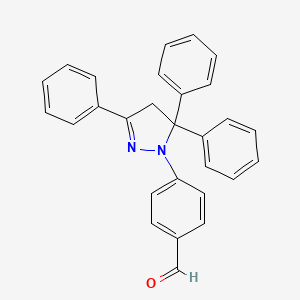
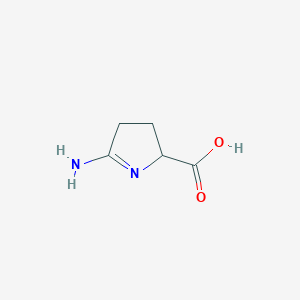
![[1-(4-Fluorophenyl)-5-phenyl-3-(propan-2-yl)-1H-pyrrol-2-yl]methanol](/img/structure/B12887663.png)
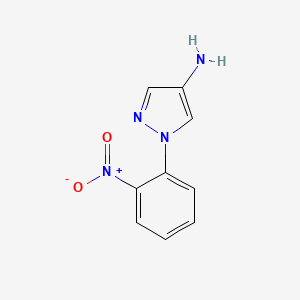
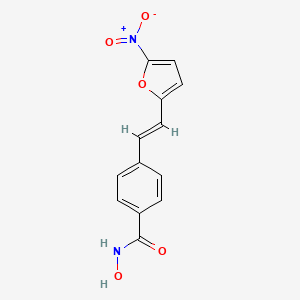
![2,8-Bis(methylthio)dibenzo[b,d]furan](/img/structure/B12887676.png)
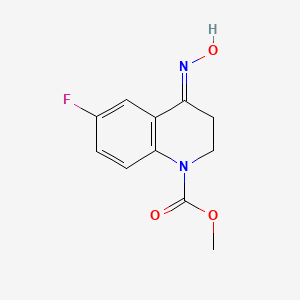
![4,9-Epoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B12887686.png)
